gibberellin A53(2-)
Description
Contextualization within the Gibberellin Family of Plant Hormones
Gibberellins (B7789140) (GAs) are a large class of tetracyclic diterpenoid acids that function as plant hormones, regulating a wide array of developmental processes. wikipedia.org These processes include stem elongation, seed germination, dormancy, flowering, and fruit development. plantcelltechnology.com The gibberellin family is extensive, with over 136 members identified in plants, fungi, and bacteria as of 2020. wikipedia.orgphytohormones.info
Gibberellins are broadly categorized into two main groups based on their carbon skeleton: C20-gibberellins, which have 20 carbon atoms, and C19-gibberellins, which have 19 carbon atoms. plantcelltechnology.com Gibberellin A53 belongs to the C20-gibberellin family. smolecule.com The C20-GAs, such as GA12 and GA53, generally serve as precursors to the more biologically active C19-GAs, like GA1 and GA4. smolecule.comslideshare.net The conversion from C20 to C19 gibberellins is a critical step in the gibberellin biosynthesis pathway. slideshare.net
The biosynthesis of gibberellins occurs in three main stages across different cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol. slideshare.net GA53 is formed in the endoplasmic reticulum from its precursor, GA12, through a process of 13-hydroxylation. nih.govnih.gov It then moves to the cytosol to be converted into other gibberellins. slideshare.net
| Gibberellin | Carbon Number | Classification | Role |
|---|---|---|---|
| Gibberellin A12 (GA12) | 20 | C20-Gibberellin | Precursor |
| Gibberellin A53 (GA53) | 20 | C20-Gibberellin | Intermediate Precursor |
| Gibberellin A20 (GA20) | 19 | C19-Gibberellin | Precursor to bioactive GAs |
| Gibberellin A1 (GA1) | 19 | C19-Gibberellin | Bioactive |
| Gibberellin A4 (GA4) | 19 | C19-Gibberellin | Bioactive |
Historical Perspective of Gibberellin A53 Identification
The study of gibberellins dates back to the early 20th century with the investigation of the "bakanae" or "foolish seedling" disease in rice, which was caused by the fungus Gibberella fujikuroi. nih.govnih.gov This led to the isolation and characterization of the first gibberellin, gibberellic acid (GA3). phytohormones.info
Gibberellin A53 was first identified in the broad bean, Vicia faba. ebi.ac.uknih.govagrikaido.com Its discovery was part of a broader effort to isolate and identify the various forms of gibberellins present in different plant species. This research expanded the known members of the gibberellin family and helped to elucidate the complex metabolic pathways involved in their synthesis. Subsequent research has also identified GA53 in other plant species, including spinach (Spinacia oleracea), apple, and citrus.
Significance in Plant Developmental Biology Research
The significance of Gibberellin A53 in plant developmental biology lies primarily in its role as a key intermediate in the gibberellin biosynthetic pathway. smolecule.com The conversion of GA12 to GA53 is a branching point that leads to the production of 13-hydroxylated gibberellins, such as the biologically active GA1. oup.com This pathway is crucial for normal plant growth and development.
Research utilizing GA53 has been instrumental in:
Elucidating Biosynthetic Pathways: Studies involving the metabolism of GA53 have helped to identify the enzymes and intermediate compounds involved in the production of various gibberellins. smolecule.com
Investigating Hormonal Interactions: Research on GA53 contributes to the broader understanding of how different plant hormones interact to control development. researchgate.net
| Research Area | Key Finding | Significance |
|---|---|---|
| Biosynthesis | GA53 is formed from GA12 by 13-hydroxylation. nih.govoup.com | Identifies a critical branching point in the gibberellin synthesis pathway. |
| Metabolism | GA53 is a precursor to GA20, which is then converted to the bioactive GA1. oup.com | Establishes the metabolic route to a key bioactive gibberellin. |
| Plant Development | The pathway involving GA53 is essential for normal stem elongation. nih.gov | Links the presence of this specific metabolic pathway to a major developmental process. |
| Seed Germination | Gibberellins, including those derived from the GA53 pathway, are crucial for breaking seed dormancy. smolecule.comnih.gov | Highlights the role of this pathway in the initiation of the plant life cycle. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O5-2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,17-,18+,19-,20-/m0/s1 |
InChI Key |
CZEMYYICWZPENF-VOLTXKGXSA-L |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis of Gibberellin A53
Enzymatic Reactions in Gibberellin A53 Formation
Role of 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)
The later stages of the gibberellin biosynthetic pathway are predominantly catalyzed by a superfamily of non-heme iron enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). rsc.orgnih.govresearchgate.net These enzymes are located in the cytosol and require 2-oxoglutarate, molecular oxygen, Fe(II), and ascorbate (B8700270) as co-substrates to carry out oxidation and hydroxylation reactions. kit.eduslu.seontosight.ai In the context of GA53 metabolism, several families of 2-ODDs play crucial roles in both its formation and deactivation. rsc.orgnih.gov
The primary 2-ODD families involved in the GA pathway are:
GA 20-oxidases (GA20ox): These are multifunctional enzymes that catalyze the sequential oxidation of the C-20 carbon of C20-GAs like GA53. kit.edursc.org This process ultimately leads to the removal of C-20 and the formation of C19-GAs, such as the conversion of GA53 to GA20. kit.edunih.gov
GA 3-oxidases (GA3ox): These enzymes catalyze the final step in the synthesis of bioactive GAs by introducing a hydroxyl group at the 3β-position. rsc.orgnih.gov For instance, GA3ox converts GA20 (derived from GA53) into the biologically active GA1. rsc.org
GA 2-oxidases (GA2ox): This family of enzymes is primarily responsible for the deactivation of GAs. rsc.orgnih.gov They catalyze the 2β-hydroxylation of both C19-GAs and their C20-GA precursors, rendering them inactive. rsc.orgnih.gov The conversion of GA53 into the inactive GA97 is a key example of this deactivation process. rsc.orgplos.org
The coordinated action of these dioxygenase families regulates the flow of intermediates through the pathway, ultimately controlling the concentration of bioactive GAs in plant tissues. nih.gov
Genetic Regulation of Gibberellin A53 Biosynthesis
The biosynthesis of GA53 is tightly controlled at the genetic level, involving the expression of genes that encode the necessary enzymes. This regulation occurs throughout the pathway, from the initial steps of diterpenoid synthesis to the final modifications that determine the levels of bioactive GAs. ontosight.aioup.com
Genes Encoding Biosynthetic Enzymes (e.g., CPS, KS, KO)
The early stages of GA biosynthesis, which produce the foundational tetracyclic hydrocarbon structure, are catalyzed by enzymes encoded by a specific set of genes. kit.edu These initial reactions occur in plastids. kit.eduwikipedia.org
ent-copalyl diphosphate (B83284) synthase (CPS): This enzyme catalyzes the first committed step in GA biosynthesis, converting GGDP to ent-copalyl diphosphate (CDP). wikipedia.orgnih.gov In many plant species, including Arabidopsis, the enzyme is encoded by a single gene, often referred to as CPS1 or GA1. slu.seusp.brnih.gov
ent-kaurene (B36324) synthase (KS): Following the action of CPS, KS converts CDP into ent-kaurene, the first tetracyclic intermediate in the pathway. wikipedia.orgnih.gov This enzyme is also typically encoded by a single gene (KS or GA2 in Arabidopsis). slu.seusp.brnih.gov
ent-kaurene oxidase (KO): This cytochrome P450 monooxygenase, located on the endoplasmic reticulum, catalyzes the multi-step oxidation of ent-kaurene to ent-kaurenoic acid. kit.edunih.govwikipedia.org Like CPS and KS, KO is often encoded by a single gene in most plant species examined (KO or GA3 in Arabidopsis). slu.seusp.brnih.gov
The products of these initial enzymatic reactions are further processed by another P450 monooxygenase, ent-kaurenoic acid oxidase (KAO), to produce GA12, which is then hydroxylated to form GA53. nih.govresearchgate.net
| Gene | Enzyme | Function | Reference |
|---|---|---|---|
| CPS (GA1) | ent-copalyl diphosphate synthase | Converts GGDP to ent-copalyl diphosphate | wikipedia.orgnih.govusp.br |
| KS (GA2) | ent-kaurene synthase | Converts ent-copalyl diphosphate to ent-kaurene | wikipedia.orgnih.govusp.br |
| KO (GA3) | ent-kaurene oxidase | Oxidizes ent-kaurene | kit.eduwikipedia.orgusp.br |
Transcriptional Regulation of Biosynthetic Genes (e.g., GA20ox, GA3ox)
The levels of bioactive GAs are primarily determined by the transcriptional regulation of the genes encoding the later enzymes in the pathway, particularly the 2-ODDs. usp.brpnas.org The genes for GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox) are major points of control and are encoded by small multigene families, allowing for differential regulation in response to various signals. slu.seaphrc.orgnih.gov
Key regulatory mechanisms include:
Feedback Regulation: The GA pathway is subject to a homeostatic feedback mechanism. oup.com High levels of bioactive GAs lead to the suppression of GA20ox and GA3ox gene expression. oup.comnih.gov Conversely, a depletion of active GAs results in the upregulation of these genes. nih.gov This regulation is mediated by DELLA proteins, which are repressors of GA signaling; in low-GA conditions, DELLA proteins accumulate and activate the transcription of GA20ox and GA3ox. pnas.org
Environmental and Hormonal Control: The expression of GA20ox and GA3ox is influenced by environmental cues like light and photoperiod, as well as by other plant hormones. nih.govusp.br For instance, auxin and brassinosteroids have been shown to promote the expression of GA20ox and GA3ox genes, linking GA biosynthesis with other growth-regulating pathways. oup.comnih.gov
This complex transcriptional network ensures that the synthesis of GAs is finely tuned to the developmental needs of the plant and its surrounding environment. aphrc.org
Sites of Gibberellin A53 Biosynthesis in Plants
Gibberellin biosynthesis, including the formation of GA53, is not ubiquitous throughout the plant but is instead localized to specific tissues and organs where growth and development are actively occurring. slu.setandfonline.com
Actively Growing Organs
A consensus from numerous studies indicates that the primary sites of GA biosynthesis are actively growing organs. slu.sewikipedia.orgtandfonline.com Evidence for this localization comes from the high levels of both bioactive GAs and the transcripts of biosynthetic genes found in these tissues. slu.setandfonline.com
These sites include:
Shoot apices
Young, developing leaves
Root tips
Developing flowers, particularly the tapetum of anthers
Developing seeds and embryos
For example, expression analysis in Arabidopsis has shown that the AtCPS gene is highly expressed in rapidly growing tissues such as shoot apices, root tips, and developing anthers. nih.govslu.se The co-localization of genes for GA biosynthesis (e.g., GA20ox, GA3ox) and GA signaling in these organs strongly suggests that bioactive GAs are synthesized at or near their sites of action to promote growth. wikipedia.orgnih.gov
Table of Compounds
| Compound Name | Abbreviation | Class |
|---|---|---|
| Gibberellin A53 | GA53 | C20-Gibberellin |
| Gibberellin A1 | GA1 | C19-Gibberellin (Bioactive) |
| Gibberellin A12 | GA12 | C20-Gibberellin |
| Gibberellin A20 | GA20 | C19-Gibberellin |
| Gibberellin A97 | GA97 | C20-Gibberellin (Inactive) |
| Geranylgeranyl diphosphate | GGDP | Diterpene Precursor |
| ent-copalyl diphosphate | CDP | Diterpene Intermediate |
| ent-kaurene | - | Diterpene Intermediate |
| ent-kaurenoic acid | - | Diterpenoid Intermediate |
| 2-oxoglutarate | - | Enzyme Co-substrate |
| Ascorbate | - | Enzyme Co-factor |
Specific Tissues (e.g., Tapetum of Anthers, Hypocotyls, Root Tips)
The biosynthesis of gibberellins (B7789140) (GAs), including the intermediate Gibberellin A53 (GA53), is not uniform throughout the plant but is concentrated in specific tissues and organs, particularly those undergoing active growth and development. wikipedia.orgresearchgate.net Research has identified several key sites of GA synthesis, such as the tapetum of anthers, hypocotyls, and root tips, where the expression of biosynthetic genes and the presence of GA precursors are notably high. wikipedia.orgresearchgate.netnih.gov
Tapetum of Anthers
The tapetum, the innermost nutritive cell layer of the anther wall, is considered a primary site of gibberellin biosynthesis during flower development. wikipedia.orgnih.gov Studies have shown that GAs are crucial for the normal development of floral organs, including anthers and petals. nih.govucla.edu In petunia, for instance, GAs are believed to be produced in the anthers and then transported to the corolla to facilitate its growth. nih.gov The expression of genes encoding key enzymes in the GA biosynthetic pathway is often high in developing anthers. nih.gov Specifically, research on a tomato mutant (gib-1) revealed that a lack of GA arrests flower bud development, a process that can be rescued by the application of gibberellic acid. ucla.edu This research highlights that in the absence of GA, pollen mother cells in the anthers are arrested in the G1 phase of premeiotic interphase, underscoring the critical role of GAs synthesized in this tissue for the completion of meiosis and subsequent pollen development. ucla.edu
Hypocotyls
Hypocotyls, the embryonic shoots below the cotyledons, are significant sites of GA biosynthesis, especially during early seedling development. researchgate.net Studies using pumpkin (Cucurbita maxima) seedlings have provided detailed insights into GA metabolism in this tissue. Research has demonstrated that hypocotyls contain notable levels of GAs from the early 13-hydroxylation pathway, which includes GA53. researchgate.net Furthermore, transcript profiling in 3-day-old pumpkin seedlings revealed relatively high levels of transcripts for CmGA20ox3, a GA 20-oxidase, in the hypocotyls. researchgate.net This enzyme is involved in the conversion of C20-GAs like GA53 into C19-GAs. oup.com The presence of both GA intermediates and the transcripts of key biosynthetic enzymes confirms the hypocotyl as an important location for GA synthesis. researchgate.net
Interactive Table 1: Endogenous Gibberellin Levels in Pumpkin (Cucurbita maxima) Seedling Tissues
This table shows the concentration of various gibberellins, including those in the 13-hydroxylation pathway initiated by GA53, in different tissues of pumpkin seedlings at various developmental stages. Data is adapted from research on Cucurbita maxima. researchgate.net
| Developmental Stage | Tissue | GA53 (ng/g FW) | GA44 (ng/g FW) | GA19 (ng/g FW) | GA20 (ng/g FW) | GA1 (ng/g FW) |
| 3-day-old | Hypocotyl | ~1 | ~5 | ~2 | <1 | <1 |
| 3-day-old | Root Tips | <1 | ~2 | ~1 | <1 | <1 |
| 5-day-old | Hypocotyl | ~1 | ~3 | ~1 | <1 | <1 |
| 5-day-old | Root Tips | <1 | ~1 | <1 | <1 | <1 |
| 7-day-old | Hypocotyl | <1 | ~2 | ~1 | <1 | <1 |
| 7-day-old | Root Tips | <1 | ~1 | <1 | <1 | <1 |
Note: Values are approximate based on graphical data from the source. "FW" denotes fresh weight.
Root Tips
Actively growing root tips are another crucial center for gibberellin biosynthesis. researchgate.netresearchgate.netnih.gov The synthesis of GAs in roots is essential for regulating root growth and development. ontosight.ainih.gov In pumpkin seedlings, root tips were identified as a key site of GA biosynthesis, containing a complete pathway for converting GA12-aldehyde to the bioactive GA4. researchgate.net The study also detected GAs of the 13-hydroxylation pathway, such as GA44 (a metabolite of GA53), in the root tips of 3-day-old seedlings. researchgate.net
Gene expression analysis further supports the role of root tips in GA synthesis. In 7-day-old pumpkin seedlings, transcripts for CmGA3ox3, which encodes a GA 3-oxidase, were found to be prominent in the roots. researchgate.net This enzyme catalyzes a late step in the formation of bioactive GAs. mdpi.com The coordinated expression of various GA oxidase genes in specific root tissues highlights the tightly regulated nature of GA production in this part of the plant. researchgate.net
Interactive Table 2: Transcript Profile of Gibberellin Oxidase Genes in Pumpkin (Cucurbita maxima) Tissues
This table summarizes the relative transcript levels of different GA oxidase genes in various tissues of pumpkin seedlings, indicating the tissue-specific nature of GA biosynthesis. researchgate.net
| Gene | Tissue (3-day-old) | Relative Transcript Level |
| CmGA7ox | Shoot Tips & Cotyledons | High |
| CmGA20ox3 | Shoot Tips & Hypocotyls | High |
| CmGA3ox3 | Hypocotyls & Roots | High |
| CmGA2ox1 | Roots (7-day-old) | High |
Metabolism and Interconversion of Gibberellin A53
Conversion Pathways of Gibberellin A53
Once formed, GA53 undergoes a series of oxidative steps to produce other C20- and C19-gibberellins. ebi.ac.uk These reactions are primarily catalyzed by soluble 2-oxoglutarate-dependent dioxygenases. nih.gov
Gibberellin A53 is a direct precursor to Gibberellin A44 (GA44) and subsequently Gibberellin A19 (GA19). ebi.ac.uknih.gov In maize and rice, metabolic studies have confirmed the sequential conversion of GA53 to GA44, and then to GA19. nih.govnih.gov The conversion of GA53 to GA44 is catalyzed by the enzyme Gibberellin 20-oxidase (GA20ox). GA44 is then converted to GA19, a reaction also mediated by a dioxygenase, sometimes referred to as gibberellin-44 dioxygenase.
| Precursor | Enzyme/Process | Product(s) | Plant/System Studied |
| Gibberellin A53 | Gibberellin 20-oxidase | Gibberellin A44 | General Pathway |
| Gibberellin A44 | Gibberellin-44 dioxygenase | Gibberellin A19 | General Pathway |
| Gibberellin A19 | Gibberellin Oxidase | Gibberellin A20 | Maize, Rice nih.govnih.gov |
| Gibberellin A53 | Soluble dioxygenases | GA44, GA19, GA20 | Maize, Rice nih.govnih.gov |
Role in the 13-Hydroxylation Pathway
Gibberellin A53 is a cornerstone of the early 13-hydroxylation pathway, a major route for gibberellin biosynthesis in many higher plants. nih.govnih.gov This pathway is defined by the hydroxylation of GA12 at the C-13 position to form GA53 early in the sequence. steberlab.orgnih.gov The presence of this 13-hydroxyl group is maintained through subsequent conversions, ultimately leading to the production of 13-hydroxylated bioactive gibberellins (B7789140), such as GA1. nih.gov The entire pathway, originating from GA12 and progressing through GA53, GA44, GA19, and GA20 to the bioactive GA1, has been extensively documented in the vegetative shoots of rice. nih.gov The formation of GA53 from GA12 is catalyzed by a microsomal oxidase, which is distinct from the soluble dioxygenases that catalyze the later steps in the pathway. nih.gov
Catabolism and Deactivation Mechanisms
The concentration of bioactive gibberellins is tightly controlled, not only by the rate of biosynthesis but also by deactivation or catabolism. nih.gov The primary mechanism for gibberellin deactivation is 2β-hydroxylation, a reaction catalyzed by Gibberellin 2-oxidases (GA2ox). nih.govnih.gov These enzymes convert bioactive gibberellins and their immediate precursors into inactive forms. nih.gov For instance, the precursor GA20 can be deactivated by GA2ox. By regulating the levels of precursors like GA20, the plant indirectly controls the amount of bioactive GA1 that can be synthesized. Therefore, the catabolism of downstream products of the GA53 pathway is a critical component of hormonal regulation. nih.govresearchgate.net
| Deactivation Process | Enzyme Family | Effect |
| 2β-hydroxylation | Gibberellin 2-oxidase (GA2ox) | Converts active GAs and their precursors to inactive forms. nih.govnih.gov |
Homeostasis of Bioactive Gibberellin Levels
Plants maintain a balance, or homeostasis, of bioactive gibberellins to ensure proper growth and development. researchgate.netbohrium.com The metabolic pathway involving GA53 is subject to feedback and feedforward regulation. scispace.com High levels of bioactive gibberellins, such as GA1, can trigger a negative feedback response, down-regulating the expression of genes encoding biosynthetic enzymes like GA20-oxidase. scispace.com Conversely, low levels of bioactive gibberellins can lead to an up-regulation of these genes to increase production. scispace.com This regulatory loop ensures that the concentration of active gibberellins is kept within an optimal range. The conversion and deactivation steps downstream of GA53 are thus crucial control points for maintaining this hormonal balance, which is vital for processes ranging from stem elongation to stress tolerance. nih.gov
Molecular Mechanisms of Gibberellin A53 Action and Signaling
Perception and Receptor Binding
The perception of the gibberellin signal is the first critical step in initiating the downstream cascade. This process is mediated by a soluble nuclear receptor.
The receptor for bioactive gibberellins (B7789140) is a soluble protein known as GIBBERELLIN-INSENSITIVE DWARF1 (GID1). steberlab.orgnih.govijeast.com The GID1 receptor has sequence similarity to hormone-sensitive lipases. nih.govnih.gov In the absence of a GA signal, the GID1 receptor exists in an open conformation. When a bioactive GA, derived from precursors like GA53, binds to a pocket within the GID1 protein, it induces a significant conformational change. nih.gov This change involves a flexible N-terminal region of GID1 closing over the hormone-binding pocket, effectively acting as a "lid" that traps the GA molecule inside. nih.govnih.gov This GA-GID1 complex is the active form of the receptor, which can now interact with its downstream targets. nih.govnih.gov Studies have shown that different bioactive GAs can have varying affinities for the GID1 receptor; for instance, GA4 often exhibits the highest affinity and is highly effective at inducing the GA response in planta. nih.govnih.govresearchgate.net
DELLA Protein Regulation
Central to the GA signaling pathway is a family of nuclear proteins called DELLA proteins, which act as master repressors of plant growth. The primary function of the GA signal is to overcome the repressive effects of these proteins.
DELLA proteins are characterized by a conserved "DELLA" motif (Aspartate-Glutamate-Leucine-Leucine-Alanine) in their N-terminal region. wikipedia.orgnih.gov These proteins function as potent repressors of GA-mediated responses. nih.govnih.govbiologists.com In the absence of GA, DELLA proteins accumulate in the nucleus and inhibit growth by interacting with and sequestering various transcription factors, preventing them from activating gene expression. wikipedia.orgnih.gov By repressing growth, DELLAs play a crucial role in allowing plants to respond to and integrate various developmental and environmental signals. nih.govbiologists.com The accumulation of DELLA proteins leads to characteristic dwarf phenotypes, a direct consequence of the continuous repression of growth-promoting genes. nih.gov
The formation of the GA-GID1 complex creates a high-affinity binding surface for DELLA proteins. nih.govnih.gov The "lid" of the GID1 receptor, which closes over the bound GA molecule, is instrumental in this interaction, binding directly to the N-terminal region of the DELLA protein. nih.gov This interaction results in the formation of a stable ternary complex: GA-GID1-DELLA. nih.govresearchgate.netnih.gov The formation of this complex is the pivotal event in GA signaling, as it marks the DELLA protein for subsequent degradation and effectively neutralizes its repressive function. nih.govnih.gov Even before degradation, the sequestration of DELLA proteins within this complex can reduce their availability to interact with transcription factors, thus partially alleviating their growth-repressing effects. nih.gov
Once the GA-GID1-DELLA complex is formed, it is recognized by a specific E3 ubiquitin ligase complex. researchgate.netbiorxiv.org This complex, known as SCFSLY1/GID2 (for SKP1-CULLIN-F-BOX, with the specific F-box protein being SLEEPY1 in Arabidopsis or GIBBERELLIN INSENSITIVE DWARF2 in rice), acts as a molecular tagger. nih.govnih.govijeast.com The F-box protein (SLY1/GID2) specifically recruits the DELLA protein within the ternary complex, targeting it for ubiquitination. nih.govbiorxiv.org During this process, multiple ubiquitin molecules are attached to the DELLA protein, forming a polyubiquitin (B1169507) chain. nih.govresearchgate.net This chain serves as a recognition signal for the 26S proteasome, a large protein complex that degrades targeted proteins. researchgate.netnih.govscispace.com The subsequent degradation of the DELLA protein by the 26S proteasome is rapid and effectively removes the repressor from the nucleus, thereby derepressing the GA signaling pathway. nih.govbiologists.comnih.gov
| Component | Function in DELLA Degradation |
| Bioactive GA | Binds to GID1, inducing a conformational change. |
| GID1 Receptor | Binds GA and then binds to DELLA, forming the GA-GID1-DELLA complex. nih.govresearchgate.net |
| DELLA Protein | The growth repressor that is targeted for degradation. nih.govbiologists.com |
| SCFSLY1/GID2 | An E3 ubiquitin ligase that recognizes the DELLA protein within the complex. nih.govbiorxiv.org |
| Ubiquitin | A small protein attached to DELLA as a tag for degradation. nih.govresearchgate.net |
| 26S Proteasome | A cellular machine that recognizes the ubiquitin tag and degrades the DELLA protein. researchgate.netnih.gov |
Downstream Signaling Cascades and Gene Expression Modulation
The degradation of DELLA proteins is the trigger for a cascade of transcriptional changes that ultimately lead to the physiological responses associated with gibberellin, such as cell elongation and division.
With the DELLA repressors removed, transcription factors are released and can bind to the promoter regions of GA-responsive genes, modulating their expression. nih.gov A key group of transcription factors targeted by DELLAs are the Phytochrome (B1172217) Interacting Factors (PIFs), which are potent promoters of elongation growth. wikipedia.org When DELLAs are degraded, PIFs are free to activate genes responsible for cell elongation. wikipedia.orgfrontiersin.org The removal of DELLAs also leads to changes in the expression of genes involved in GA metabolism and signaling itself, creating feedback loops. nih.gov For example, DELLAs can promote the expression of genes that deactivate GAs, so their degradation helps maintain a high level of active hormone. nih.gov This modulation of a wide array of genes ultimately orchestrates the complex developmental programs regulated by gibberellins. nih.govoup.comed.ac.uk
| Gene/Protein Family | Role in Downstream Signaling | Effect of DELLA Degradation |
| PIFs (Phytochrome Interacting Factors) | Transcription factors that promote elongation growth. wikipedia.org | Released from DELLA repression, leading to activation of elongation genes. wikipedia.orgnih.gov |
| GNC/GNL (GATA Transcription Factors) | Repressors of GA responses downstream of PIFs. frontiersin.orgnih.gov | Expression is repressed, further promoting GA responses. frontiersin.org |
| GA20ox / GA3ox | Key enzymes in GA biosynthesis. nih.gov | Expression can be modulated, affecting GA homeostasis. nih.gov |
| SOC1 / LFY | Floral integrator genes. oup.com | Expression is promoted, leading to the transition to flowering. oup.com |
Release and Activation of Transcription Factors (e.g., PIFs, MYC, BZR, ARF)
The central mechanism of gibberellin signaling operates as a derepression system, where the GA signal removes a family of repressive proteins, thereby liberating transcription factors to perform their functions. ed.ac.ukannualreviews.org The core repressors in this pathway are the DELLA proteins, a family of nuclear-localized transcriptional regulators that restrain plant growth in the absence of GA. biologists.comoup.comnih.gov
The process begins when a bioactive GA molecule binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). biologists.com This binding event induces a conformational change in GID1, promoting its interaction with a DELLA protein. oup.com The formation of this stable GA-GID1-DELLA complex is a critical step, as it allows for the recruitment of an SCF E3 ubiquitin ligase complex (termed SCFSLY1/GID2 in Arabidopsis and rice, respectively). biologists.com This recruitment leads to the polyubiquitination of the DELLA protein, marking it for degradation by the 26S proteasome. oup.compnas.org The GA-induced degradation of DELLA proteins is the pivotal event that releases the brakes on plant growth. pnas.org By removing these repressors, GA signaling unblocks the activity of numerous transcription factors. researchgate.net
PHYTOCHROME INTERACTING FACTORs (PIFs): In the absence of GA, DELLA proteins accumulate and directly interact with PIFs, a family of basic helix-loop-helix (bHLH) transcription factors. nih.gov This interaction occurs through at least two mechanisms: DELLAs can sequester PIFs, physically preventing them from binding to the promoter regions of their target genes, and they can also promote the degradation of PIF proteins. nih.govmdpi.comnih.gov When GA signaling leads to the destruction of DELLAs, PIFs are released and stabilized, allowing them to activate genes that promote processes like hypocotyl elongation. nih.gov
BRASSINAZOLE RESISTANT 1 (BZR1): Gibberellin signaling directly intersects with the brassinosteroid (BR) hormone pathway through the interaction between DELLAs and BZR1. nih.govnih.gov BZR1 is a primary transcription factor activated by BR signaling. nih.gov In low-GA conditions, DELLA proteins bind to BZR1, inhibiting its ability to bind DNA and activate BR-responsive genes. nih.govresearchgate.net The degradation of DELLAs following GA perception liberates BZR1, thus allowing for the full expression of BR-regulated genes involved in cell elongation and plant growth. nih.govresearchgate.netthebiogrid.org
MYC Transcription Factors: The GA pathway also cross-regulates with jasmonate (JA) signaling. DELLA proteins have been shown to physically interact with MYC2, a key bHLH transcription factor in the JA pathway. nih.govresearchgate.net This interaction can modulate the expression of target genes; for example, both DELLA and JAZ proteins (JA signaling repressors) can repress the activity of MYC2 on sesquiterpene synthase genes. nih.gov The removal of DELLAs by GA signaling is therefore a crucial step in allowing MYC2 to fully activate its target genes in response to appropriate signals. nih.govresearchgate.net
AUXIN RESPONSE FACTORs (ARFs): Crosstalk between GA and auxin signaling is mediated by DELLA's interaction with ARFs. In tomato and poplar, DELLA proteins can form a ternary complex with an ARF protein (specifically ARF7) and an Aux/IAA protein (an auxin co-receptor and repressor). nih.gov This complex modulates the activity of ARF7. When GA levels rise and DELLAs are degraded, the inhibitory constraint on ARF7 is removed, enhancing its ability to regulate genes involved in processes like fruit initiation and cambial activity. nih.gov
| Transcription Factor Family | Interacting Repressor | Mechanism of Release | Consequence of Activation |
| PIFs (bHLH) | DELLA proteins | GA-induced degradation of DELLAs releases PIFs from sequestration and prevents PIF degradation. nih.govmdpi.com | Activation of genes promoting cell elongation. nih.gov |
| BZR1 | DELLA proteins | GA-induced degradation of DELLAs frees BZR1 from inhibitory binding. nih.govnih.gov | Activation of brassinosteroid-responsive genes involved in growth. nih.gov |
| MYC2 (bHLH) | DELLA proteins | GA-induced degradation of DELLAs releases MYC2 from direct repression. nih.govresearchgate.net | Activation of jasmonate-responsive genes, such as those for secondary metabolite synthesis. nih.gov |
| ARFs | DELLA proteins (in a complex with Aux/IAA) | GA-induced degradation of DELLAs removes a repressive component from the ARF-IAA complex. nih.gov | Modulation of auxin-responsive genes controlling fruit initiation and vascular development. nih.gov |
Regulation of Target Genes Involved in Growth and Development
Once transcription factors like PIFs, BZR1, and ARFs are released from DELLA-mediated repression, they bind to specific DNA sequences in the promoters of their target genes, thereby activating or repressing their transcription. This modulation of gene expression is the ultimate output of the GA signaling pathway and orchestrates a wide range of developmental processes. biologists.comresearchgate.net
The activation of PIFs leads to the expression of genes that facilitate cell elongation, a hallmark of GA action. nih.gov Similarly, BZR1, once freed from DELLA, activates a suite of genes that are also targets of the brassinosteroid pathway, including those involved in cell wall synthesis, which is essential for cell expansion. nih.gov The release of ARF7 in poplar allows it to directly bind to the promoter of WOX4, a key regulator of cambial stem cells, and to activate PIN-FORMED 1, a gene crucial for polar auxin transport, thereby promoting secondary growth. nih.gov In Arabidopsis flowers, MYC2 integrates both GA and JA signals to activate the transcription of sesquiterpene synthase genes like TPS11 and TPS21, demonstrating the pathway's role in specialized metabolic processes. nih.gov
Interaction with MBW Complex and TRANSPARENT TESTA GLABRA2 (TTG2)
Recent research has uncovered a sophisticated regulatory module linking gibberellin signaling directly to the control of cell fate and metabolism through the MYB-bHLH-WD40 (MBW) complex and the WRKY transcription factor TRANSPARENT TESTA GLABRA2 (TTG2). researchgate.netnih.gov The MBW complex is a master regulator of diverse processes, including the biosynthesis of flavonoids and the development of trichomes (leaf hairs). researchgate.netnih.govnih.gov TTG2 is a key downstream regulator in these pathways. nih.govoup.com
Studies have demonstrated that DELLA proteins physically interact with components of the MBW complex (including MYB and bHLH proteins) as well as with TTG2. researchgate.netnih.gov This interaction represses the transcriptional activity of both the MBW complex and TTG2. researchgate.net Furthermore, the components of the MBW complex and TTG2 can physically interact with each other to synergistically activate downstream target genes, such as GLABRA2. researchgate.netnih.gov DELLA proteins act to competitively attenuate this synergistic collaboration. researchgate.netnih.gov
Therefore, in low-GA conditions, the accumulation of DELLA proteins actively suppresses these developmental pathways. When bioactive GAs trigger the degradation of DELLAs, the MBW complex and TTG2 are released from this inhibition, allowing them to fully activate their target genes. researchgate.netnih.gov This GA-DELLA-MBW-TTG2 signaling cascade has been shown to be crucial for GA-regulated pectin (B1162225) biosynthesis and seedling growth. researchgate.netnih.govconsensus.app This mechanism provides a direct link between a primary growth hormone and the genetic machinery that controls specialized cell development and metabolic pathways. researchgate.netnih.govmdpi.comresearchgate.net
| Regulatory Module Component | Protein Family | Role in the GA-DELLA-MBW-TTG2 Cascade |
| DELLA | GRAS Family | Represses MBW and TTG2 activity through direct protein-protein interaction. researchgate.netnih.gov |
| MYB | R2R3-MYB Transcription Factor | Component of the MBW complex; directly interacts with DELLA. researchgate.net |
| bHLH | Basic Helix-Loop-Helix TF | Component of the MBW complex; directly interacts with DELLA. researchgate.net |
| TTG1 (WD40 protein) | WD40-repeat protein | Scaffold protein of the MBW complex; directly interacts with DELLA. researchgate.net |
| TTG2 | WRKY Transcription Factor | Key downstream regulator; directly interacts with DELLA and MBW components. researchgate.netnih.gov |
Biological Roles and Physiological Effects of Gibberellin A53 in Plants
Gibberellin A53 (GA53) is a diterpenoid compound and a member of the gibberellin family of plant hormones. smolecule.com As a C20-gibberellin, it serves as a crucial intermediate in the biosynthetic pathway of other bioactive gibberellins (B7789140). nih.govevitachem.com While not typically the most biologically active form itself, its conversion into other GAs is fundamental to the regulation of numerous developmental processes in plants. nih.govevitachem.com
Stem Elongation and Cell Elongation
Gibberellins are well-known regulators of stem growth, primarily by promoting cell elongation and, in some cases, cell division. omexcanada.comnih.gov They activate enzymes that loosen the cell wall, allowing for cell expansion and subsequently, the elongation of stems and internodes. omexcanada.com Gibberellin A53 functions as a precursor in the synthesis of bioactive GAs that drive this process. nih.gov
The specific role of GA53 as an intermediate is highlighted in studies on various plant species. For instance, research in Salix pentandra (willow) seedlings demonstrated that while the downstream products Gibberellin A1 (GA1) and Gibberellin A20 (GA20) could induce shoot elongation under non-inductive short-day conditions, GA53 itself was ineffective. evitachem.com This indicates that the physiological effect of stem elongation is dependent on the metabolic conversion of GA53 to these more active forms. evitachem.com Similarly, in soybean, the level of Gibberellic acid (GA3) in the stem is a critical factor affecting internode elongation, and the apical meristem is a key site for this synthesis. mdpi.com Studies have also shown that GA signaling is particularly high in the cells between organ primordia in the shoot apical meristem, which are the precursors to internodes, suggesting a role in specifying where elongation will occur. researchgate.net
| Compound | Effect on Stem Elongation in Salix pentandra (under short-day conditions) | Role in Biosynthesis Pathway |
|---|---|---|
| Gibberellin A53 (GA53) | Ineffective | Precursor |
| Gibberellin A20 (GA20) | Effective | Intermediate, derived from GA53 |
| Gibberellin A1 (GA1) | Effective | Bioactive, derived from GA20 |
Leaf Expansion and Leaf Development
Research on maize has shown that gibberellins can increase the anisotropy of cell expansion, meaning they promote growth in a specific direction. researchgate.netfrontiersin.org This results in a stimulation of longitudinal growth rates throughout the leaf's growth zone, leading to leaves that are longer, though potentially narrower and thinner. researchgate.netfrontiersin.org The regulation of bioactive GA levels, which are synthesized from precursors like GA53, is influenced by environmental cues such as light. nih.gov For example, studies in cucumber seedlings have shown that far-red light promotes leaf expansion by causing an increase in the endogenous content of active gibberellins. nih.gov
Flower Development and Flowering Time
Gibberellins are integral to reproductive development, influencing the transition from the vegetative to the flowering stage and the proper development of floral organs. omexcanada.comnih.govnih.gov GA53 is a precursor in the pathway that produces the active GAs necessary for these processes. smolecule.comnih.gov
Seed Germination and Dormancy Breaking
The transition from seed dormancy to germination is a critical developmental switch tightly regulated by the balance between abscisic acid (ABA), which maintains dormancy, and gibberellins, which promote germination. nih.govnih.gov GA53 is a precursor to the bioactive GAs that are crucial for this process. smolecule.com Upon imbibition (the uptake of water), the embryo is stimulated to produce gibberellins. youtube.com
These active GAs then signal the aleurone layer, a tissue surrounding the endosperm, to synthesize and secrete hydrolytic enzymes, such as α-amylase. youtube.comyoutube.com These enzymes break down stored food reserves (like starch) within the endosperm into usable sugars. omexcanada.comyoutube.comlongdom.org This provides the necessary energy and nutrients for the embryo to grow and emerge from the seed coat. youtube.comlongdom.org In some seeds, the requirement for environmental cues like light or cold to trigger germination can be overcome by the application of gibberellins. youtube.combyjus.com
| Stage | Key Event | Role of Gibberellin (derived from GA53) |
|---|---|---|
| Imbibition | Seed absorbs water. | Embryo is stimulated to synthesize GAs. |
| Enzyme Synthesis | GA travels to the aleurone layer. | Induces production of hydrolytic enzymes (e.g., α-amylase). |
| Reserve Mobilization | Enzymes break down stored starch in the endosperm. | Releases sugars to nourish the embryo. |
| Growth | Embryo utilizes sugars for energy. | Promotes growth of the radicle and plumule, leading to germination. |
Fruit Ripening and Development
Gibberellins are involved in various stages of fruit development, including fruit set (the initiation of fruit growth) and the regulation of fruit size. omexcanada.comyoutube.com GA53 serves as a precursor to the active compounds that influence these traits. smolecule.com The application of gibberellins can stimulate fruit growth and, in some cases, lead to the development of parthenocarpic (seedless) fruits. omexcanada.comresearchgate.net In citrus, for example, gibberellins are known to influence fruit development and can reduce fruit drop. ufl.edu
Meristematic Tissue Development
Meristems are regions of undifferentiated cells that are crucial for all plant growth, as they give rise to new organs. frontiersin.org Gibberellins have emerged as key regulators of meristem development and function. nih.govfrontiersin.org GA53 contributes to the GA pool that influences cell division and differentiation in these vital tissues. nih.gov
In the root apical meristem, gibberellins function as a type of molecular clock, regulating the balance between cell proliferation and the onset of cell differentiation. frontiersin.orgresearchgate.net Following germination, a decline in gibberellin levels is correlated with changes in the root meristem's growth phase. frontiersin.org In the shoot apical meristem, GAs are involved in processes like internode specification. researchgate.net High GA signaling activity is observed in the regions of the meristem destined to become internodes, where it helps regulate the orientation of cell division planes to establish the typical structure of the stem. researchgate.net
Influence on Pectin (B1162225) Biosynthesis
The regulatory mechanism involves a complex signaling cascade. Gibberellins initiate this process, leading to the degradation of DELLA proteins, which are well-known repressors of GA signaling. nih.govnih.gov These DELLA proteins interact with key regulators of pectin biosynthesis, specifically TRANSPARENT TESTA GLABRA2 (TTG2) and components of the MYB-bHLH-WD40 (MBW) complex. nih.govresearchgate.net By binding to these components, DELLA proteins inhibit their transcriptional activity, thereby suppressing the genes responsible for pectin synthesis. nih.gov
When bioactive GAs (derived from precursors like GA53) are present, the degradation of DELLA proteins relieves this suppression. nih.gov This allows the MBW complex and TTG2 proteins to physically interact and work together to activate downstream target genes, such as GLABRA2, which are involved in pectin production. nih.gov Genetic studies have confirmed that this GA-mediated control of pectin biosynthesis is dependent on the proper functioning of both TTG2 and the MBW complex proteins. nih.govresearchgate.net This entire GA-DELLA-MBW-TTG2 signaling module is crucial for GA-regulated aspects of plant development, such as seedling growth. nih.govconsensus.app
Table 1: Key Proteins in the GA-Mediated Pectin Biosynthesis Pathway
| Protein/Complex | Class | Role in Pectin Biosynthesis Regulation |
| DELLA Proteins | Transcriptional Repressors | In the absence of GA, they bind to and repress the activity of the MBW complex and TTG2, inhibiting pectin biosynthesis. nih.govnih.gov |
| MBW Complex | Protein Complex (MYB-bHLH-WD40) | A key transcriptional regulator that, when active, promotes the expression of genes involved in pectin biosynthesis. nih.govresearchgate.net |
| TTG2 | WRKY Transcription Factor | Interacts with the MBW complex to synergistically activate downstream target genes for pectin synthesis. nih.gov |
| GLABRA2 | Homeodomain-Leucine Zipper Protein | A downstream target gene activated by the MBW-TTG2 complex, involved in the production of seed coat mucilage pectin. nih.gov |
Role in the Transition from Vegetative to Reproductive Growth
Gibberellin A53 is a crucial intermediate in the biosynthetic pathway that produces bioactive gibberellins, which are key hormonal regulators of the transition from the juvenile vegetative phase to the adult reproductive phase in plants. nih.govnih.gov This developmental shift, often culminating in flowering, is critical for reproductive success. scienceopen.com GAs are widely recognized for their role in promoting this transition in many plant species, including long-day plants and biennials. wikipedia.orgyoutube.com
The influence of GAs on flowering is multifaceted. In maize (Zea mays), a reduction in the endogenous levels of bioactive GAs delays the transition from juvenile to adult vegetative growth and subsequently delays the onset of reproductive development. nih.gov The specific GAs that regulate this maturation process are downstream from GA20, which is synthesized from the precursor GA53. nih.govnih.gov This highlights the foundational role of GA53 in supplying the necessary building blocks for the hormones that drive this critical phase change. nih.gov
Table 2: Influence of Gibberellins (GAs) on Reproductive Transition in Various Plant Species
| Plant Species | Type of Plant | Effect of GA on Flowering/Reproductive Growth | Source(s) |
| Maize (Zea mays) | Monocot | Promotes the transition from vegetative to reproductive maturity. nih.gov | nih.gov |
| Arabidopsis thaliana | Long-day Plant | Promotes the transition to flowering. scienceopen.comyoutube.com | scienceopen.comyoutube.com |
| Citrus | Fruit Tree | Inhibits flowering when applied during the induction period. nih.gov | nih.gov |
| Soybean (Glycine max) | Legume | GA-mediated vegetative growth after flowering can reduce the pod setting rate. nih.gov | nih.gov |
| Lemna gibba G3 | Long-day Plant | Inhibits flowering on long days at higher concentrations. nih.gov | nih.gov |
Interplay of Gibberellin A53 with Other Phytohormones
Crosstalk with Auxins
The interaction between gibberellins (B7789140) and auxins is fundamental to many aspects of plant development, particularly those involving cell elongation and tissue differentiation. mdpi.com While their relationship is often synergistic, the specifics of their interplay are tissue-dependent. mdpi.com
Key Research Findings:
Synergistic Regulation of Gene Expression: Auxin, primarily Indole-3-acetic acid (IAA), has been shown to promote the biosynthesis of gibberellins by activating genes such as GA3ox and GA20ox, while deactivating GA2ox, which is involved in GA catabolism. nih.gov This positive regulation of GA levels by auxin appears to be a key mechanism in processes like root growth in pea and fruit set in tomato. mdpi.com
GA-Modulated Auxin Transport: Gibberellins can influence the expression and activity of auxin transporters, such as the PIN-FORMED (PIN) proteins. mdpi.com For instance, in Arabidopsis, GA is necessary for the proper function of PIN1, PIN2, and PIN3, and GA-deficient mutants show reduced PIN protein activity. mdpi.com This suggests that GAs are required for efficient auxin transport, which is critical for processes like gravitropism. mdpi.com
Convergence on Transcriptional Regulators: Both auxin and GA signaling pathways converge on the regulation of GATA transcription factors GNC and GNL in Arabidopsis thaliana. pnas.org These transcription factors are involved in processes like greening, flowering time, and senescence, highlighting a point of integration for these two hormonal signals. pnas.org The constitutive activation of GA signaling can suppress the phenotypes of mutants with defects in auxin signaling, further demonstrating their interconnectedness. pnas.org
Table 1: Summary of Auxin-Gibberellin A53 Interplay
| Interaction Type | Mechanism | Developmental Process | References |
| Synergistic | Auxin promotes GA biosynthesis by regulating the expression of GA metabolic genes. | Root growth, fruit set | mdpi.comnih.gov |
| Regulatory | GA modulates the expression and activity of auxin transporters (PIN proteins). | Gravitropism, xylogenesis | mdpi.com |
| Convergent Signaling | Both pathways regulate the expression of GATA transcription factors GNC and GNL. | Greening, flowering time, senescence | pnas.org |
Interactions with Cytokinins
Gibberellins and cytokinins often exhibit antagonistic effects on various developmental processes, including shoot and root elongation, and meristem activity. nih.gov This antagonistic relationship is crucial for maintaining the balance between cell division and differentiation.
Key Research Findings:
Reciprocal Negative Regulation: In many cases, cytokinins and gibberellins negatively regulate each other's biosynthesis and signaling. For example, in Medicago truncatula, the activation of a cytokinin receptor leads to reduced GA levels. mdpi.com Conversely, GA can inhibit cytokinin responses. nih.gov
Meristem Function: The balance between cytokinin and GA is critical for the proper functioning of the shoot apical meristem (SAM). nih.gov High cytokinin and low GA levels are generally required for maintaining the population of stem cells in the SAM. nih.gov
Female Germline Specification: In Arabidopsis, gibberellin and cytokinin signaling antagonistically control the specification of female-germline cells. nih.gov GA signaling promotes the degradation of type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are positive regulators of cytokinin signaling. nih.gov This antagonistic interaction ensures the correct development of the megaspore mother cell. nih.gov
Table 2: Summary of Cytokinin-Gibberellin A53 Interplay
| Interaction Type | Mechanism | Developmental Process | References |
| Antagonistic | Reciprocal negative regulation of biosynthesis and signaling. | Shoot and root elongation, meristem activity | mdpi.comnih.gov |
| Antagonistic | GA promotes the degradation of positive regulators of cytokinin signaling (type-B ARRs). | Female-germline cell specification | nih.gov |
Antagonism and Synergism with Abscisic Acid (ABA)
The interaction between gibberellins and abscisic acid is a classic example of hormonal antagonism in plants, particularly in the regulation of seed dormancy and germination. nih.govfrontiersin.orgfrontiersin.org However, their interplay can be more complex, involving both antagonistic and synergistic actions depending on the developmental process and environmental context.
Key Research Findings:
Antagonism in Seed Germination: ABA promotes seed dormancy, while GAs promote germination. frontiersin.org This antagonism is mediated at the level of hormone biosynthesis and signaling. frontiersin.org For instance, ABA can suppress the expression of GA biosynthesis genes, while GAs can downregulate ABA signaling components. frontiersin.org In rice, the antagonism between ABA and GA during seed germination is partially mediated by ascorbic acid. nih.gov
Reciprocal Regulation of Metabolism: ABA and GAs have a reciprocal antagonistic effect on the modulation of each other's biosynthesis. mdpi.com High levels of GA are often observed in ABA-deficient mutants, and conversely, inhibition of GA can lead to an increase in ABA levels. frontiersin.org
Regulation of Gene Expression: Both GA and ABA regulate the expression of the GAST1 gene in tomato, with GA increasing its RNA abundance and ABA blocking this effect at the transcriptional level. nih.gov In barley aleurone cells, an ABA-induced protein kinase, PKABA1, mediates the ABA suppression of GA-induced α-amylase expression. nih.gov
Table 3: Summary of Abscisic Acid-Gibberellin A53 Interplay
| Interaction Type | Mechanism | Developmental Process | References |
| Antagonistic | Opposing roles in the regulation of seed dormancy and germination. | Seed germination | nih.govfrontiersin.orgfrontiersin.org |
| Antagonistic | Reciprocal negative regulation of biosynthesis and catabolism. | General development | mdpi.comfrontiersin.org |
| Antagonistic | ABA suppresses the GA-induced expression of genes like α-amylase. | Aleurone cell response | nih.gov |
| Regulatory | GA and ABA have opposing effects on the transcription of the GAST1 gene. | Gene expression in tomato | nih.gov |
Coordination with Jasmonic Acid (JA)
Gibberellins and jasmonates are key regulators of plant growth and defense responses, respectively. nih.gov Their signaling pathways exhibit intensive crosstalk, which can be either antagonistic or synergistic, to fine-tune the balance between growth and defense. nih.govnih.gov
Key Research Findings:
Antagonistic Interaction in Growth and Defense: A central mechanism for the antagonistic interaction between GA and JA is the direct interaction between their respective signaling repressors, the DELLA proteins (for GA) and the JAZ proteins (for JA). nih.govresearchgate.net This interaction helps to mediate the trade-off between growth and defense. nih.gov
Synergistic Interaction in Development: In some developmental processes, such as stamen filament development in Arabidopsis, GA and JA act synergistically. nih.govzju.edu.cn GA can promote the production of JA, which in turn induces the expression of MYB transcription factors required for stamen growth. zju.edu.cn
Modulation of Signaling Components: JA and GA signals can antagonistically interact in rice, where the suppression of plant height by JA is not observed in a mutant lacking the DELLA protein SLR1. nih.gov This indicates that the interaction between JAZ and DELLA proteins is a conserved mechanism for coordinating defense and growth in different plant species. nih.gov
Table 4: Summary of Jasmonic Acid-Gibberellin A53 Interplay
| Interaction Type | Mechanism | Developmental Process | References |
| Antagonistic | Direct interaction between DELLA and JAZ repressor proteins. | Balancing growth and defense | nih.govresearchgate.net |
| Synergistic | GA promotes JA biosynthesis to regulate stamen development. | Stamen filament growth | nih.govzju.edu.cn |
| Antagonistic | Interaction between JAZ and DELLA proteins modulates plant height. | Growth regulation in rice | nih.gov |
Relationship with Brassinosteroids (BR)
Brassinosteroids and gibberellins are both major growth-promoting hormones, and their signaling pathways exhibit significant crosstalk. nih.gov While they share some overlapping functions, their interaction is complex and can be both cooperative and hierarchical.
Key Research Findings:
Cooperative Role in Physiological Effects: BRs and GAs often play a cooperative role in their physiological effects, such as cell elongation. mdpi.com In maize, heterozygosity can increase GA levels, which in turn promotes BR levels, leading to increased plant height. frontiersin.org
BR Signaling Requirement for GA Function: Studies have shown that BR signaling is often required for GA to exert its full effect on processes like hypocotyl elongation. nih.gov BRs can partially rescue the growth phenotypes of GA-insensitive mutants, whereas GA treatment cannot restore the defects of BR-deficient or -insensitive mutants. nih.gov
Direct Signaling Crosstalk: A direct molecular link between BR and GA signaling has been established through the interaction between BZR1/BES1 (key transcription factors in BR signaling) and DELLA proteins. nih.gov DELLA proteins can inhibit the transcriptional activity of BZR1, and GAs promote cell elongation in part by releasing this inhibition. nih.gov
Table 5: Summary of Brassinosteroid-Gibberellin A53 Interplay
| Interaction Type | Mechanism | Developmental Process | References |
| Cooperative/Synergistic | Increased GA levels promote BR levels, leading to enhanced growth. | Plant height in maize | frontiersin.org |
| Hierarchical | BR signaling is required for GA-mediated hypocotyl elongation. | Hypocotyl elongation | nih.gov |
| Direct Crosstalk | DELLA proteins interact with and inhibit BZR1/BES1 transcription factors. | Cell elongation | nih.gov |
Environmental Regulation of Gibberellin A53 Pathways
Photoperiodic Control of Metabolism and Levels
Photoperiod, or day length, is a critical environmental cue that influences many developmental processes in plants, including stem elongation and flowering, by modulating gibberellin metabolism. oup.comnih.govusp.br The early 13-hydroxylation pathway, which involves GA53, is a significant point of photoperiodic control. researchgate.netresearchgate.net
In the long-day plant spinach (Spinacia oleracea), the metabolism of GA53 is strongly regulated by photoperiod. oup.comnih.gov Studies using deuterium-labeled GA53 revealed distinct metabolic fates under short-day (SD) versus long-day (LD) conditions. oup.comnih.gov Under SD conditions, GA53 is converted to GA44 and GA19. oup.comnih.gov However, when plants are moved to LD conditions, GA53 is metabolized to GA20. oup.comnih.gov This suggests that the photoperiod controls the conversion step of GA19 to GA20. oup.comresearchgate.net In experiments where spinach plants were transitioned from SD to LD, metabolites characteristic of both conditions ([²H]GA19, [²H]GA44, and [²H]GA20) were detected, confirming that GA19, GA20, and GA44 are all metabolic products of GA53 and that photoperiod is a key regulator of this pathway. oup.comnih.gov This control of GA20 availability is a major aspect of how photoperiod governs stem growth. researchgate.net
Table 1: Effect of Photoperiod on the Metabolism of Labeled Gibberellin A53 in Spinach
| Photoperiod Condition | Detected Metabolites from [²H]GA53 | Implied Regulatory Control Point | Source(s) |
| Short Day (SD) | [²H]GA19, [²H]GA44 | Conversion of GA19 to GA20 is blocked. | oup.comnih.gov |
| Long Day (LD) | [²H]GA20 | Conversion of GA19 to GA20 is promoted. | oup.comnih.gov |
| Transition (SD to LD) | [²H]GA19, [²H]GA44, [²H]GA20 | Demonstrates the shift in metabolic pathway upon change in photoperiod. | oup.comnih.gov |
Light quality, particularly the ratio of red (R) to far-red (FR) light, is sensed by phytochrome (B1172217) photoreceptors and significantly influences GA metabolism. nih.govusp.brletstalkacademy.com Plants perceive a low R:FR ratio as a signal of shading by other plants, often triggering shade-avoidance responses like stem elongation, which are mediated by GAs. researchgate.netplantae.org
The regulation of GA biosynthesis by light quality is complex. In photoblastic lettuce seeds, red light promotes germination by inducing the expression of GA3-oxidase genes, an effect that is reversed by a subsequent pulse of far-red light, demonstrating phytochrome control. nih.govusp.br In pine seedlings, low R:FR light conditions stimulate shoot elongation, an effect that is modulated by GA accumulation. plantae.orgnih.gov Transcriptome analysis in Pinus tabuliformis showed that a key GA biosynthesis gene, PtKAO2 (encoding ent-kaurenoic acid oxidase), was strongly stimulated by a low R:FR ratio. plantae.org
In lettuce, intermittent supplementation with far-red light was shown to affect the levels of various hormones, including GA53. mdpi.com This indicates that the dynamic perception of light quality throughout the day can fine-tune the GA metabolic pathway. mdpi.com The interaction between light quality and GA signaling is a crucial mechanism for plants to adapt their growth and morphology to the surrounding light environment. mdpi.comjst.go.jp
The expression of genes encoding the key late-stage biosynthesis enzymes, GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), is a major convergence point for light signaling pathways that regulate active GA levels. nih.govusp.brmdpi.com
Photoperiod controls the levels of active GAs in long-day plants like spinach and Silene primarily by regulating the transcript levels of GA20ox and GA3ox genes. nih.govusp.br Similarly, light quality has a profound effect on these genes. In Arabidopsis, blue light, perceived by cryptochrome (B1237616) photoreceptors, suppresses the expression of GA20ox1 and GA3ox1 genes. nih.govresearchgate.net This suppression is largely abolished in mutants lacking cryptochromes, confirming their role as negative regulators of these specific GA biosynthesis genes. nih.govresearchgate.net
Conversely, red light can enhance the expression of GA3ox genes, promoting the synthesis of active GAs, which is essential for processes like seed germination. nih.govusp.br In pea seedlings, de-etiolation (exposure to light after growing in darkness) alters the expression of both GA20ox and GA3ox genes, leading to a rapid decrease in the content of the active GA1. nih.govusp.br These findings demonstrate that different light qualities, perceived by distinct photoreceptors, exert specific control over the final steps of GA biosynthesis, thereby tailoring plant growth and development to the light environment. usp.brnih.gov
Table 2: Summary of Light Quality Effects on GA Biosynthesis Gene Expression
| Light Condition | Photoreceptor(s) | Effect on GA20ox Gene Expression | Effect on GA3ox Gene Expression | Plant/System | Source(s) |
| Blue Light | Cryptochromes | Suppression of GA20ox1 | Suppression of GA3ox1 | Arabidopsis seedlings | nih.govresearchgate.net |
| Red Light | Phytochrome | Variable/Increased | Increased | Lettuce & Arabidopsis seeds | nih.govusp.br |
| Low R:FR Ratio | Phytochrome | Increased | Increased | General shade avoidance | nih.govmdpi.com |
| De-etiolation | Phytochrome, Cryptochromes | Altered expression | Altered expression | Pea seedlings | nih.govusp.br |
Temperature Effects (e.g., Cold Treatment)
Temperature is another critical environmental factor that regulates plant growth, often through interaction with the GA pathway. wikipedia.orgslideshare.net Both low and high temperatures can affect GA metabolism, including the levels of GA53 and its derivatives. researchgate.netresearchgate.net
In rice, plants subjected to a 2-day cold treatment showed changes in the levels of various phytohormones, including GA53. nih.gov In Phalaenopsis hybrida, low temperatures are required to induce flowering, and this is associated with higher levels of GA1, GA20, GA19, and GA53 compared to plants grown in warm, non-flowering conditions. researchgate.net Conversely, high temperatures that block flowering are associated with lower levels of these GAs, suggesting that temperature affects the biosynthetic flow through the pathway. researchgate.net
In some species, cold treatment (stratification) promotes seed germination by upregulating GA biosynthesis genes, leading to an increase in bioactive GAs. slideshare.net Studies in Arabidopsis also show that GA20ox genes can be upregulated by cold treatment. uniprot.org In the grass Lolium temulentum, transferring plants from short days at 21°C to long days at 9°C caused a rapid increase in the total level of GAs from the early 13-hydroxylation pathway, including GA53, GA44, and GA19. researchgate.net This demonstrates a complex interaction between photoperiod and temperature in regulating the GA53 metabolic pathway. researchgate.net
Table 3: Influence of Temperature on Gibberellin A53 and Related Metabolites
| Temperature Condition | Plant Species | Observed Effect on GA53 Pathway | Source(s) |
| Cool-inductive (25/20°C) | Phalaenopsis hybrida | Higher levels of GA53, GA19, GA20, GA1 | researchgate.net |
| Warm (30/25°C) | Phalaenopsis hybrida | Lower levels of GA53, GA19, GA20, GA1 | researchgate.net |
| Cold Treatment (9°C) under LD | Lolium temulentum | Rapid increase in GA53, GA44, GA19 | researchgate.net |
| Cold Treatment (2 days) | Rice (Oryza sativa) | Altered levels of GA53, GA19, GA44 | nih.gov |
Responses to Abiotic Stress (e.g., Drought Stress)
Plants respond to abiotic stresses like drought and high salinity by modulating various hormonal pathways to balance growth and survival. biologists.comcore.ac.uk The GA pathway is a key target in these responses, where a reduction in active GA levels often leads to growth restriction, which can be a strategy for stress tolerance. biologists.comresearchgate.net
The expression of GA-catabolizing genes, particularly GA2-oxidase (GA2ox), is often upregulated by abiotic stress. biologists.comresearchgate.net For example, several GA2ox genes are induced by salinity and cold stress in Arabidopsis. researchgate.net This upregulation leads to a reduction in bioactive GAs and, consequently, growth suppression. biologists.comresearchgate.net While direct measurements of GA53 under drought are less common, the general response involves modulating the expression of GA biosynthesis (GA20ox, GA3ox) and catabolism (GA2ox) genes to fine-tune the level of active GAs and adapt to the stressful conditions. nih.govmdpi.com For instance, in drought-tolerant soybean cultivars, GA biosynthesis genes are more highly expressed compared to sensitive cultivars, suggesting a role for maintaining GA homeostasis in tolerance. mdpi.com
Carbon Availability and its Influence
The availability of carbon, fixed through photosynthesis, is intrinsically linked to plant growth and is now understood to influence the gibberellin pathway. nih.govnih.govsssup.it A tight relationship exists between carbon availability and growth, particularly under normal or high GA levels. nih.gov
Studies in Arabidopsis have shown that the nighttime biosynthesis of bioactive GAs is dependent on carbon availability, specifically from starch reserves accumulated during the day. nih.govsssup.it The nighttime induction of the GA3ox1 gene was significantly hampered when plants were exposed to reduced light during the preceding day, which limited carbon fixation. nih.gov This led to reduced levels of bioactive GA4 and a corresponding decline in the leaf expansion rate during the night. nih.gov This suggests a model where the extent of nighttime GA biosynthesis is determined by the consumption of starch, providing a mechanism for the plant to adjust its growth rate on a day-to-day basis according to its metabolic state. nih.govsssup.it
Furthermore, experiments with elevated atmospheric carbon dioxide [CO2] demonstrated a connection between carbon availability and GA metabolism. nih.gov Growth inhibition caused by paclobutrazol, a chemical that blocks GA biosynthesis, was reverted when plants were grown in an elevated [CO2] environment. nih.gov This indicates that increased carbon availability can compensate for a reduced GA level, highlighting the interplay between carbon status and GA-mediated growth regulation. nih.gov
Advanced Analytical Methodologies for Gibberellin A53 Research
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is a pivotal analytical technique for the identification and quantification of gibberellins (B7789140), including gibberellin A53 (GA53). Due to their presence at very low concentrations in plants, the high sensitivity and selectivity of MS are essential for their accurate measurement.
GC-Mass Spectrometry (GC-MS) and Selected Ion Monitoring (SIM)
Historically, gas chromatography-mass spectrometry (GC-MS) has been a fundamental method for gibberellin analysis. nih.govsemanticscholar.org Since gibberellins are non-volatile carboxylic acids, they require a derivatization step to increase their volatility for GC analysis. This process typically involves methylation to form methyl esters, followed by trimethylsilylation to create trimethylsilyl (B98337) (TMS) ethers.
To enhance sensitivity and selectivity, GC-MS is often operated in the selected ion monitoring (SIM) mode. scioninstruments.comepa.gov Instead of scanning the entire mass range, SIM focuses the mass spectrometer on detecting a few specific, characteristic ions of the target analyte. scioninstruments.com This targeted approach reduces background noise and allows for the detection of compounds at trace levels. For the analysis of GA53, specific ions of its derivatized form (methyl ester, TMS ether) are monitored to confirm its presence and quantity. semanticscholar.org This technique has been crucial for identifying and quantifying endogenous gibberellins in a variety of plant species. nih.gov
Table 1: Illustrative Monitored Ions for GC-MS-SIM Analysis of Derivatized Gibberellins This table provides examples of ions that may be monitored. Specific ions and their relative intensities can vary depending on the instrument and analytical conditions.
| Compound (as Me-TMS derivative) | Characteristic Ions (m/z) |
|---|---|
| Gibberellin A53 | 506 [M+], 491, 448, 416 |
| Gibberellin A44 | 492 [M+], 477, 434, 374 |
| Gibberellin A19 | 490 [M+], 475, 462, 432 |
| Gibberellin A20 | 418 [M+], 403, 387, 359 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-ESI-MS/MS
Liquid chromatography-mass spectrometry (LC-MS) has largely become the method of choice for gibberellin analysis, primarily because it does not require the derivatization step needed for GC-MS. mdpi.comresearchgate.net This simplifies sample preparation and reduces the risk of introducing artifacts. The development of electrospray ionization (ESI) has been instrumental in coupling LC with MS for the analysis of polar molecules like gibberellins. researchgate.netnih.gov
The combination of ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), known as UPLC-ESI-MS/MS, provides superior sensitivity, selectivity, and analytical speed. creative-proteomics.com This technique often employs multiple reaction monitoring (MRM), where a specific precursor ion for GA53 (e.g., the deprotonated molecule [M-H]⁻) is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. nih.gov This highly specific detection method allows for precise quantification of GA53 even within complex plant extracts. creative-proteomics.com
Isotope-Labeled Internal Standards and Tracing Techniques (e.g., Deuterium-Labeled Substrates, Radioisotopes)
For accurate quantification, the use of stable isotope-labeled internal standards is indispensable in gibberellin analysis. nih.govisolife.nl These standards are molecules, such as deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled GA53, that are chemically identical to the analyte but have a higher mass. musechem.comresearchgate.net A known quantity of the labeled standard is added to the sample at the beginning of the extraction process. Because it behaves identically to the endogenous GA53 during purification and analysis, it can be used to correct for any sample loss, ensuring highly accurate measurement of the native compound's concentration. musechem.comcaymanchem.com Deuterium-labeled gibberellins, like [²H₂]GA53, are frequently used for this purpose. researchgate.net
Isotope tracing techniques are also powerful tools for elucidating metabolic pathways. nih.gov By supplying a plant or cell-free system with a labeled precursor, such as a deuterium-labeled substrate or one containing a radioisotope like carbon-14 (B1195169) (¹⁴C), researchers can track the label as it is incorporated into downstream products. nih.gov For example, feeding a system with labeled GA12 and subsequently detecting labeled GA53 provides direct evidence of that metabolic conversion. researchgate.net
Challenges in Trace-Level Analysis in Complex Matrices
Analyzing gibberellins like GA53 is challenging due to their extremely low concentrations in plants, often in the nanogram per gram range. creative-proteomics.comtheses.cz Plant extracts represent a highly complex matrix containing a multitude of other compounds, including pigments, lipids, and other hormones, which can significantly interfere with the analysis. ugent.be
A major issue in ESI-MS is "matrix effect," where co-eluting compounds from the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. science.gov To overcome this, extensive sample purification is necessary. This often involves a multi-step process that can include solid-phase extraction (SPE) and fractionation by high-performance liquid chromatography (HPLC) to isolate the gibberellins from interfering substances. nih.gov The development of more selective extraction methods and increasingly sensitive analytical instruments continues to advance the ability to perform reliable trace-level analysis of GA53 in these complex biological systems. researchgate.net
Research Approaches and Experimental Models for Gibberellin A53 Studies
Use of Genetic Mutants and Transgenic Plants
Genetic mutants and transgenic plants are invaluable tools for elucidating the function of specific genes within the GA biosynthetic pathway. By studying plants with mutations that disrupt this pathway, researchers can observe the resulting phenotypic changes and the accumulation or depletion of specific GAs, including GA53.
One prominent example involves the use of CRISPR/Cas9 gene-editing technology to create semidwarf maize plants by knocking out the GA20ox3 gene. frontiersin.org In these mutants, the disruption of the GA20 oxidase enzyme, which acts downstream of GA53, leads to an accumulation of GA12 and GA53. frontiersin.org This accumulation, coupled with a decrease in bioactive GAs like GA1 and GA4, results in the characteristic semidwarf phenotype. frontiersin.org Such mutants are classified as GA-sensitive, as the dwarf phenotype can be reversed by the application of exogenous gibberellin. frontiersin.org
Similarly, studies on classic dwarf mutants of maize (Zea mays L.), such as dwarf-1, dwarf-2, dwarf-3, and dwarf-5, have been instrumental. researchgate.net Quantitative analysis of endogenous gibberellins (B7789140) in these mutants revealed that GA53 is present in the vegetative shoots of normal maize plants. researchgate.net The analysis confirmed that mutants like dwarf-2, dwarf-3, and dwarf-5 have blocks early in the pathway, leading to very low levels of all measured GAs. researchgate.net Conversely, the dwarf-1 mutant, which blocks the conversion of GA20 to the bioactive GA1, accumulates its precursors, including GA20. researchgate.net These forward genetics approaches help to precisely map the position of gene function within the metabolic sequence. Further research has also utilized transgenic plants to investigate the role of gibberellins like GA53 in processes such as cold sensitivity. ifr-pan.edu.pl
Table 1: Examples of Genetic Mutants Used in GA53 Pathway Research
| Mutant/Transgenic Line | Organism | Genetic Modification | Key Finding Related to GA53 | Reference(s) |
|---|---|---|---|---|
| ga20ox3 | Zea mays (Maize) | CRISPR/Cas9 knockout of GA20ox3 gene | Elevated levels of GA12 and GA53 due to blockage of GA20 oxidase. | frontiersin.org |
| dwarf-1, -2, -3, -5 | Zea mays (Maize) | Spontaneous single-gene recessive mutants | Identification and quantification of GA53 in normal shoots; analysis of metabolic blocks in mutants. | researchgate.net |
| NtGA3ox1 knockout | Nicotiana tabacum (Tobacco) | CRISPR/Cas9 knockout of NtGA3ox1 gene | Created a late-flowering phenotype, demonstrating the role of downstream GA synthesis in development. | frontiersin.org |
Application of Exogenous Gibberellin A53 in Physiological Studies
The external application of specific gibberellins is a fundamental technique to probe their physiological effects on plant growth and development. mdpi.comnih.gov While many studies focus on the highly active GA3, experiments involving GA53 are critical for understanding the specific roles of pathway intermediates. smolecule.comfrontiersin.org Exogenous application can help determine a compound's biological activity and is often used to rescue the phenotype of GA-deficient mutants. frontiersin.org
Physiological studies have explored the effects of exogenously applied GA53 on processes such as seed germination and stem elongation. smolecule.com A notable comparative study was conducted on Thlaspi arvense L. (field pennycress), a plant that requires a cold period to initiate stem elongation. researchgate.net Researchers applied several native GAs and their precursors, including GA53, to non-induced rosette plants. The results showed that while GA1, GA9, and GA20 successfully induced stem growth, GA53 had no observable biological activity in this specific assay. researchgate.net This type of experiment is crucial for establishing the structure-activity relationship among different gibberellins and demonstrating that precursors like GA53 are not necessarily bioactive in all tissues or species.
These physiological studies highlight that the effects of gibberellins can vary significantly based on the specific compound, plant species, developmental stage, and environmental conditions. mdpi.comnih.gov
Cell Culture Systems in Metabolism and Biosynthesis Research (e.g., Nicotiana tabacum, Catharanthus roseus)
Plant cell culture systems offer a controlled, simplified environment for studying complex metabolic pathways, free from the intricate interactions present in a whole plant. researchgate.netoup.com These systems have been particularly effective in tracing the biosynthetic pathway of gibberellins.
A seminal study utilized cell suspension cultures from seven lines of Nicotiana tabacum (tobacco) and three lines of Catharanthus roseus (Madagascar periwinkle) to investigate GA metabolism. oup.comkribb.re.kr By feeding the cells with 14C-labeled substrates, researchers demonstrated the existence of a metabolic pathway converting ent-7α-hydroxykaurenoic acid to GA53, via the intermediates GA12-aldehyde and GA12. kribb.re.kr
Table 2: Metabolism of GA12 and GA53 in Plant Cell Culture Systems
| Cell Line Species | Precursor Fed | Major Product | Subsequent Metabolism of GA53 | Reference(s) |
|---|---|---|---|---|
| Nicotiana tabacum | GA12 | GA53 | Not converted to other GAs | researchgate.net, oup.com, kribb.re.kr |
| Catharanthus roseus | GA12 | GA53 and an unknown metabolite 'X' | Not converted to other GAs | researchgate.net, oup.com, kribb.re.kr |
Comparative Studies with Other Gibberellins
Comparing the biological activity and metabolic fate of GA53 with other gibberellins is essential for understanding its precise function and position within the broader hormonal network. smolecule.com Such studies clarify the diverse functions and specificities of the more than 100 known gibberellins. smolecule.comresearchgate.net
In a study on Thlaspi arvense, the stem-promoting activity of GA53 was directly compared to seven other related compounds. researchgate.net The results clearly differentiated the biologically active GAs (GA1, GA9, GA20) from the inactive precursors, which included GA53 and ent-kaurenoic acid. researchgate.net This demonstrates that specific structural features, such as the hydroxylation status at particular carbons, are critical for bioactivity.
Quantitative comparisons of endogenous GA levels in normal versus mutant plants also provide critical insights. In maize, the levels of GA53 were quantified alongside other key GAs like GA20, GA1, and GA29. researchgate.net This comparative analysis in dwarf mutants helped confirm the exact steps in the biosynthetic pathway that were blocked, thereby solidifying the metabolic map. researchgate.netcas.cz Further studies in maize tassels involving the metabolism of labeled GA53 and GA20 have helped to trace the flow through the pathway, showing how GA53 is a precursor to GA20, which is then converted to the highly active GA1. cas.cz These comparative approaches are fundamental to building a comprehensive model of gibberellin biosynthesis and action.
Forward and Reverse Genetics Strategies
Both forward and reverse genetics are powerful, complementary strategies used to connect genes to their functions in the context of GA53 biosynthesis and signaling. nih.gov
Forward genetics begins with the observation of a mutant phenotype and subsequently works to identify the gene responsible. nih.govresearchgate.net The classic dwarf mutants of maize (d1, d5) and pea (le) are prime examples of a forward genetics approach. researchgate.netcas.cz Researchers started with the dwarf phenotype and, through physiological and biochemical analysis, determined that these plants were deficient in their response to or synthesis of gibberellins. By quantifying the endogenous gibberellins, including GA53, they were able to pinpoint the specific enzymatic steps that were impaired, which ultimately led to the identification of the causative genes. researchgate.net
Reverse genetics , in contrast, starts with a known gene and manipulates it to observe the resulting phenotype. nih.govresearchgate.net This approach has become increasingly common with the advent of genome sequencing and gene-editing tools like CRISPR/Cas9. frontiersin.org For example, researchers targeted the GA20ox3 gene in maize, which was hypothesized to be involved in GA biosynthesis downstream of GA53. frontiersin.org By knocking out this gene, they created a semidwarf phenotype and confirmed the gene's function by observing an accumulation of the precursors GA12 and GA53. frontiersin.org Similarly, knocking out the NtGA3ox1 gene in tobacco led to a delayed flowering phenotype, directly linking this GA-pathway gene to a specific developmental process. frontiersin.org These reverse genetics studies provide direct proof of a gene's function in relation to GA53 metabolism.
Gene Expression Analysis (e.g., RNA-seq, RT-qPCR)
Gene expression analysis techniques are vital for understanding how the genes involved in GA53 metabolism and signaling are regulated at the transcriptional level. The two most common methods are RNA sequencing (RNA-seq) and reverse transcription quantitative PCR (RT-qPCR). bio-rad.com
RNA-seq provides a comprehensive, transcriptome-wide view of gene expression, allowing researchers to identify all genes that are up- or down-regulated under specific conditions or in a particular mutant. lubio.ch For instance, transcriptome profiling of the NtGA3ox1 knockout tobacco mutant revealed thousands of differentially expressed genes at various stages of flower development. frontiersin.org This analysis identified entire pathways, such as plant hormone signal transduction and diterpenoid biosynthesis, that were affected by the disruption of GA synthesis downstream of GA53. frontiersin.org
RT-qPCR is a more targeted approach used to accurately quantify the expression levels of a small number of specific genes. bio-rad.comlubio.ch It is often used to validate the results obtained from RNA-seq experiments. researchgate.netnih.gov In studies of castor beans under drought stress, RT-qPCR was used to confirm that genes involved in gibberellin signaling were modulated at multiple levels, enhancing the plant's tolerance to water stress. nih.gov In another study, RT-qPCR verified RNA-seq data showing a correlation between the expression of specific genes and the accumulation of compounds including GA53 in pine. researchgate.net Together, these techniques provide a powerful toolkit to investigate the molecular regulation of the gibberellin pathway.
Future Directions and Emerging Research Areas
Elucidation of Specific Gibberellin A53 Transport Mechanisms
While the long-distance transport of gibberellins (B7789140) (GAs) in phloem has been known for over 50 years, the specific molecular mechanisms governing the movement of GA53 and its precursors remain largely unclear. frontiersin.org Research indicates that the biosynthesis of active GAs may occur in different tissues, necessitating the transport of intermediates like GA53 between cells or organs. nih.gov For instance, early steps of GA biosynthesis might occur in one cell type, while the later steps, converting precursors into active forms, happen elsewhere. nih.gov This suggests that the regulation of bioactive GA levels is modulated in part by the transport of these intermediates. nih.gov
A significant challenge has been the lack of detailed knowledge about specific GA transporters. frontiersin.org Recent research has begun to identify proteins from the Nitrate Transporter 1/Peptide Transporter Family (NPF) as potential GA transporters. frontiersin.org However, the membrane permeability of some GAs can complicate transport assays. frontiersin.org Future research will focus on:
Identifying and characterizing NPF and other transporter proteins with specific affinity for GA53 and related C20-gibberellins.
Investigating the role of pH gradients in the cellular uptake and movement of GA53, as this can influence the distribution of weak organic acids. frontiersin.org
Determining the physiological relevance of GA53 transport by understanding how its movement contributes to the localized pools of bioactive GAs that regulate specific developmental processes. frontiersin.orgoup.com
Deeper Understanding of Tissue-Specific Bioactive Gibberellin Localization
The precise location of bioactive gibberellins is critical for controlling plant development. nih.govoup.com Studies have shown that GA biosynthesis and signaling are often confined to specific tissues and cell types. In aspen, for example, the bioactive GAs, GA1 and GA4, are found predominantly in the expanding xylem, where they are thought to regulate cell elongation and differentiation. nih.gov However, the expression of genes for early biosynthesis steps was high in the phloem, suggesting that a precursor, potentially related to the GA53 pathway, is transported to the xylem for conversion into its active form. nih.gov
Similarly, in developing pea seeds, GA biosynthesis is compartmentalized. The precursor GA20 accumulates in the endosperm, which then provides this substrate to the embryo and seed coat where it is converted to bioactive GA1. oup.com This tissue-specific regulation highlights the importance of understanding not just where active GAs are, but also where their precursors like GA53 are synthesized and to where they are moved. oup.com Future research aims to map the spatial distribution of GA53 and the expression of its biosynthetic enzymes at a high resolution to understand its specific roles in processes like wood formation, leaf development, and seed growth. nih.govnih.govoup.com
| Plant Species | Tissue/Organ | Key Finding | Reference |
|---|---|---|---|
| Aspen (Populus tremula) | Wood-forming tissues (Xylem, Phloem) | Bioactive GA1 and GA4 are localized in the expanding xylem. Early biosynthesis gene expression is high in the phloem, suggesting transport of a precursor to the xylem. | nih.gov |
| Hybrid Aspen | Vascular tissue of the apex | Precise localization of bioactive GA is necessary for normal leaf development and bud outgrowth, likely through effects on auxin transport. | nih.gov |
| Tobacco (Nicotiana tabacum) | Vascular tissue (Stem, Root) | The precise tissue localization of GA biosynthesis and catabolism regulates adventitious root initiation and elongation. | oup.com |
| Pea (Pisum sativum) | Developing seeds (Endosperm, Embryo, Seed Coat) | GA biosynthesis is compartmentalized; the endosperm provides the precursor GA20 to the embryo and seed coat for conversion to bioactive GA1, correlating with seed coat growth. | oup.com |
Integration of Multi-Omics Data in Gibberellin A53 Research
The complexity of hormone signaling networks requires integrative analytical approaches. nih.gov The emergence of "omics" technologies—transcriptomics, proteomics, and metabolomics—provides powerful tools to build a comprehensive picture of GA53's role. Databases like UniVIO are being developed to integrate hormonome and transcriptome data, allowing researchers to find correlations between the concentration of specific hormones, including the intermediate GA53, and the expression levels of thousands of genes. nih.govresearchgate.net
Recent studies have successfully applied multi-omics approaches to understand plant responses. For example, a combined metabolomics and transcriptomics analysis of ginseng hairy roots revealed how allelopathic compounds affect the GA pathway, including the conversion of GA53 to GA20. mdpi.com Such integrative analyses can:
Identify novel genes and proteins involved in the GA53 pathway.
Uncover crosstalk between gibberellin metabolism and other hormonal and stress-response pathways. nih.gov
Build predictive models of how environmental or genetic changes affect GA homeostasis.
Future work will focus on expanding these multi-omics datasets across different species, tissues, and conditions to create a global map of the GA53 interaction network. researchgate.net
Synthetic Biology Approaches for Modulating Gibberellin A53 Pathways
Synthetic biology offers the potential to precisely re-engineer metabolic pathways for desired outcomes. nih.gov While currently focused more on production, biotechnological approaches like microbial fermentation or plant tissue culture can be used to synthesize GA53. smolecule.com The true potential of synthetic biology lies in modulating the GA53 pathway within the plant itself to improve agricultural traits.
By understanding the key enzymes and regulatory genes of the GA53 pathway, researchers can design synthetic genetic circuits to:
Fine-tune the levels of bioactive GAs: Over- or under-expressing key biosynthetic enzymes like GA 20-oxidases or GA 3-oxidases in specific tissues could enhance growth or stress tolerance. nih.govoup.com
Control plant architecture: Modulating GA levels in specific vascular tissues can alter stem growth, leaf shape, and branching. nih.gov
Enhance stress resilience: Regulating GA signaling has been shown to contribute to tolerance to stresses like cold and salinity. nih.gov Synthetic systems could be designed to activate these responses only when needed.
The extensive knowledge gained from molecular genetics and functional genomics provides a strong foundation for these future applications, which could lead to crops with improved yield, stature, and environmental resilience. nih.gov
Advanced Imaging and Live-Cell Tracking of Gibberellin A53 Signaling
Visualizing the dynamics of hormone signaling in real-time and at high resolution is a key frontier in plant biology. While direct imaging of the small GA53 molecule is challenging, several advanced techniques are providing unprecedented insights into its associated signaling pathways.
Reporter Genes and In Situ Hybridization: These methods allow for the characterization of where genes involved in GA53 metabolism are expressed, down to the single-cell level. nih.gov
Gibberellin Biosensors: The development of fluorescent biosensors enables the determination of GA accumulation and signaling activity at the cellular level, providing a dynamic view of hormone distribution. upol.cz
Cryo-Electron Microscopy (Cryo-EM): This powerful technique has been used to solve the 3D structures of the GA receptor (GID1) in complex with DELLA proteins, the key repressors of GA signaling. biorxiv.org Understanding this structure is crucial for deciphering how the signal is transduced.
Hyperspectral Microscopy: Label-free imaging techniques are being developed to visualize biological processes within cells, which could potentially be adapted to track changes associated with GA signaling. researchgate.net
These advanced imaging approaches will be instrumental in building a spatiotemporal map of GA53 metabolism and signaling, connecting the molecular events to the physiological responses of the plant.
| Technique | Application in Gibberellin Research | Key Insight Provided | Reference |
|---|---|---|---|
| Reporter Genes / In Situ Hybridization | Characterizing expression patterns of GA biosynthesis and catabolism genes. | Localization of GA metabolism at the single-cell level. | nih.gov |
| Gibberellin Biosensors | Determining GA accumulation and signaling at the cellular level. | Dynamic and high-resolution mapping of GA distribution. | upol.cz |
| Cryo-Electron Microscopy (Cryo-EM) | Solving 3D structures of the GID1 receptor and DELLA protein complex. | Molecular mechanism of GA perception and signal initiation. | biorxiv.org |
| Multi-Omics (Transcriptomics, Metabolomics) | Integrating data on gene expression and metabolite levels (including GA53). | Comprehensive view of the GA regulatory network and its crosstalk with other pathways. | nih.govresearchgate.netmdpi.com |
| Synthetic Biology | Engineering GA pathways in microbes or plants. | Production of specific GAs and potential for crop improvement by modulating GA levels. | nih.govsmolecule.com |
Q & A
Q. How can gibberellin A53(2−)'s role in receptor activation be validated experimentally?
- Methodological Answer : Combine normal mode analysis (NMA) to assess protein-ligand complex stability (low RMSF values indicate high stability) with functional assays (e.g., luciferase reporters for downstream signaling). For plant receptors, use heterologous systems like yeast two-hybrid or split-ubiquitin assays .
Guidelines for Data Reporting
- Supplementary Materials : Include raw chromatograms, NMR spectra, and docking parameters as supplementary files. Follow Beilstein Journal guidelines for table formatting (cell-based alignment, no color/shading) and metadata descriptions .
- Reproducibility : Document extraction protocols, instrument settings (e.g., LC-MS collision energy), and statistical code (R/Python scripts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
